molecular formula C8H10O2S B155424 4-(2-Thienyl)butyric acid CAS No. 4653-11-6

4-(2-Thienyl)butyric acid

Cat. No.: B155424
CAS No.: 4653-11-6
M. Wt: 170.23 g/mol
InChI Key: VYTXLSQVYGNWLV-UHFFFAOYSA-N
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Description

4-(2-Thienyl)Butyric Acid is an organic compound with the molecular formula C8H10O2S. It is a monocarboxylic acid that features a butyric acid backbone with a 2-thienyl group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Thienyl)Butyric Acid can be synthesized through several methods. One common approach involves the reaction of thiophene with butyric acid under specific conditions to introduce the thienyl group at the desired position. The reaction typically requires a catalyst and controlled temperature to ensure the correct substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)Butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Pathways Affected

While specific biochemical pathways remain largely unexplored, the compound's impact on cellular functions related to amino acid metabolism indicates a need for further investigation into its molecular effects.

Chemistry

4-(2-Thienyl)butyric acid serves as a building block in synthesizing more complex molecules. Its unique structural features allow for the development of novel compounds with potential applications in various chemical processes.

Biology

Research has indicated that this compound may have biological activities that warrant further exploration. For instance, studies have noted its potential to induce oxidative stress in renal cells, highlighting its relevance in toxicological assessments .

Medicine

The compound is being investigated for its therapeutic effects, particularly in relation to kidney health and potential nephrotoxicity. Initial findings suggest it may influence oxidative stress pathways, which could be critical in developing treatments for conditions like diabetic nephropathy .

Toxicity Studies

  • A study demonstrated that this compound induces oxidative stress in isolated rat kidney cells, suggesting possible nephrotoxic effects. This finding emphasizes the importance of understanding its safety profile before clinical applications .

Metabolic Profiling

  • In a proof-of-principle study involving peritoneal dialysis patients, metabolic changes related to encapsulating peritoneal sclerosis were observed. Although not directly linked to this compound, such metabolic profiling techniques could be adapted to explore the compound's effects on metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)Butyric Acid involves its interaction with specific molecular targets and pathways. For instance, it can act on aromatic-amino-acid aminotransferase, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets .

Comparison with Similar Compounds

  • 2-Thiophenebutyric Acid
  • 2-Thiophenebutanoic Acid
  • γ-(α-Thienyl)butyric Acid

Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

4-(2-Thienyl)butyric acid, also known as 4-(thiophen-2-yl)butanoic acid, has garnered attention due to its diverse biological activities and potential applications in pharmacology. This compound possesses a unique structure that contributes to its various interactions with biological systems, particularly in antimicrobial and antitumor activities.

  • Chemical Formula : C₈H₁₀O₂S
  • Molecular Weight : 170.23 g/mol
  • CAS Number : 4653-11-6
  • Boiling Point : 122 °C (0.3 mmHg)
  • Density : 1.169 g/cm³

Synthesis and Derivatives

Research has demonstrated the synthesis of organotin(IV) derivatives of this compound, which have been evaluated for their biological activities. These derivatives are formed by reacting the ligand with tri- and diorganotin salts, resulting in compounds that exhibit enhanced antimicrobial properties compared to the parent compound .

Antimicrobial Activity

This compound and its organotin derivatives have been subjected to various antimicrobial tests against a range of bacterial and fungal strains. The studies indicate that these compounds exhibit significant activity against:

  • Bacteria :
    • Escherichia coli
    • Klebsiella pneumoniae
    • Bacillus subtilis
    • Staphylococcus aureus
  • Fungi :
    • Mucor species
    • Aspergillus flavus
    • Aspergillus niger

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, leading to cell lysis and death . Notably, some organotin derivatives showed antifungal activity comparable to the standard drug terbinafine, suggesting their potential as new antimicrobial agents .

Antitumor Activity

In addition to antimicrobial properties, preliminary studies have indicated that this compound may possess antitumor activity. The compound has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent. The exact mechanism remains under study, but it is hypothesized that it may involve apoptosis induction and cell cycle arrest in tumor cells .

Case Study: Antimicrobial Efficacy

In a comparative study involving the antimicrobial efficacy of various organotin derivatives of this compound, researchers found that specific derivatives exhibited superior activity against resistant strains of bacteria. The study utilized standard agar diffusion methods to assess inhibition zones, revealing that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

CompoundMIC (µg/mL)Activity Type
This compound50Bactericidal
Organotin Derivative A25Bactericidal
Organotin Derivative B30Fungicidal

Research Findings on Antitumor Activity

Another research initiative focused on the antitumor potential of this compound demonstrated promising results in inhibiting the proliferation of human cancer cell lines. Cell viability assays indicated a dose-dependent response, with IC50 values suggesting significant cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(2-Thienyl)butyric acid, and what methods are recommended for confirming its purity and structural integrity?

  • Answer : The compound (CAS 4653-11-6) has a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol. Key properties include a density of 1.169 g/cm³. Purity can be confirmed via HPLC (High-Performance Liquid Chromatography) with UV detection, while structural integrity is validated using ¹H/¹³C NMR to identify characteristic thienyl and carboxylic acid proton environments. Mass spectrometry (MS) further corroborates molecular weight .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Answer : While specific toxicological data for this compound is limited, analogous aromatic carboxylic acids (e.g., 4-phenylbutyric acid) require precautions against skin/eye irritation and respiratory exposure . Use PPE (gloves, goggles), work in a fume hood, and avoid contact with incompatible materials (strong acids/oxidizers). Store in sealed containers under dry, ventilated conditions .

Q. What analytical techniques are most suitable for quantifying this compound in complex mixtures?

  • Answer : Reverse-phase HPLC with a C18 column and UV detection (λ ≈ 254 nm) is optimal for quantification. For trace analysis, LC-MS/MS in negative ion mode enhances sensitivity. Calibration curves using certified reference standards (≥98% purity) ensure accuracy .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid humidity and incompatible materials (strong bases, oxidizing agents). Regularly monitor for discoloration or precipitate formation, which may indicate degradation .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in various chemical environments?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the Polarizable Continuum Model (PCM) . Compare results with phenyl-substituted analogs (e.g., 4-phenylbutyric acid) to assess thienyl group effects .

Q. What strategies are effective in designing biologically active derivatives of this compound?

  • Answer : Introduce functional groups (e.g., amides, esters) at the carboxylic acid moiety to modulate bioavailability. For example, coupling with heterocycles (e.g., imidazoles) via carbodiimide-mediated amidation enhances target specificity. Structure-Activity Relationship (SAR) studies guided by in vitro assays (e.g., enzyme inhibition) optimize potency .

Q. How does the thienyl group influence the electronic properties and chemical reactivity of this compound compared to phenyl-substituted analogs?

  • Answer : The thienyl group increases electron density due to sulfur’s lone pairs, enhancing resonance stabilization. This alters acidity (pKa) and reactivity in nucleophilic acyl substitutions. UV-Vis spectroscopy and cyclic voltammetry reveal redshifted absorption and distinct redox behavior compared to phenyl analogs .

Q. What are the potential environmental impacts of this compound, and how can its degradation products be monitored in ecological studies?

  • Answer : Analogous herbicides (e.g., 2,4-DB) undergo microbial degradation to chlorophenols, which are ecotoxic. Use LC-HRMS (High-Resolution Mass Spectrometry) to track degradation pathways in soil/water matrices. QSAR models predict persistence and bioaccumulation potential based on logP and molecular volume .

Q. Methodological Notes

  • Synthesis Optimization : While direct synthesis routes for this compound are not detailed in the evidence, adapting strategies for related compounds (e.g., Friedel-Crafts acylation of thiophene followed by hydrolysis) could be explored.
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies to assess safety margins.

Properties

IUPAC Name

4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXLSQVYGNWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196868
Record name 4-(2-Thienyl)butyric acid
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4653-11-6
Record name 2-Thiophenebutanoic acid
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Record name 4-(2-Thienyl)butyric acid
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Record name 4-(2-Thienyl)Butyric Acid
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Record name 4-(2-THIENYL)BUTYRIC ACID
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Synthesis routes and methods I

Procedure details

Hydrazine hydrate (99%) (2.2 MI, 45.9 mmol) and KOH pellets (2.37 g, 42.4 mmol) were added to a solution of 4-oxo-4-(thiophen-2-yl)butanoic acid (2.3 g, 12.48 mmol) in ethylene glycol (30 MI), and the reaction mixture was heated to 180° C. for 10 h. The reaction mixture was cooled to room temperature and diluted with water. The aqueous layer was washed with diethyl ether, acidified with 6N HCl and then extracted with diethyl ether. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 2% MeOH in CH2Cl2), to get 4-(thiophen-2-yl)butanoic acid (1.8 g, yield 85%). 1H NMR (300 MHz, DMSO-d6) δ 12.06 (s, 1H), 7.31-7.29 (m, 1H), 6.94-6.91 (m, 1H), 6.84-6.82 (m, 1H), 2.82-2.77 (t, J=7.7 Hz, 2H), 2.27-2.22 (t, J=7.3 Hz, 2H), 1.86-1.76 (m, 2H). MS (ESI) m/z: Calculated for C8H10O2S: 170.04. found: 170.8 (M+H)+
Quantity
45.9 mmol
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2.3 g
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Synthesis routes and methods II

Procedure details

3.6 g (0.019 mol) of 4-(2-thienyl)-4-keto-butyric acid, 2.74 ml (0.07 mol) of hydrazine 98%, 3.69 g (0.066 mol) of potash and 42 ml of diethylene glycol are placed in a two-necked flask equipped with a magnetic stirrer. The medium is heated for 7 h at 190° C. The medium is a clear uniform yellow. When it has cooled to room temperature it is hydrolysed with 200 ml of water. The diethylene glycol is extracted with 5 times 100 ml of ether. The aqueous phase is then acidified to pH 1 and extracted. The acid is absorbed in a solution of soda 5% washed with ether then acidified and absorbed for the last time in ether which is dried over MgSO4 and concentrated. 2.74 g of a clear yellow oil is obtained. Yield=85%.
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3.6 g
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2.74 mL
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42 mL
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200 mL
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Yield
85%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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